methyl 4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate
Description
Methyl 4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate is a chemical compound with a unique structure that includes a chloromethyl group and a dioxo-oxathiolane ring
Properties
CAS No. |
2731010-23-2 |
|---|---|
Molecular Formula |
C6H9ClO5S |
Molecular Weight |
228.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of automated systems can also enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Hydrolysis: The ester group in the compound can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Scientific Research Applications
Methyl 4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The dioxo-oxathiolane ring may also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(bromomethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate: Similar structure but with a bromomethyl group instead of chloromethyl.
Methyl 4-(hydroxymethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate: Contains a hydroxymethyl group, leading to different reactivity.
Methyl 4-(methylthio)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate: Features a methylthio group, which can undergo different chemical reactions.
Uniqueness
Methyl 4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
